2,2,2-trifluoro-N-methylethanamine
Overview
Description
2,2,2-trifluoro-N-methylethanamine, also known as N-methyl-N-(2,2,2-trifluoroethyl)amine, is a chemical compound with the molecular formula C3H6F3N . It has a molecular weight of 113.08 g/mol .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoro-N-methylethanamine consists of a central carbon atom bonded to a nitrogen atom and a trifluoroethyl group . The nitrogen atom is also bonded to a hydrogen atom, making it a primary amine .Physical And Chemical Properties Analysis
2,2,2-trifluoro-N-methylethanamine has a molecular weight of 113.08 g/mol and a computed XLogP3 value of 0.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 113.04523368 g/mol . It has a topological polar surface area of 12 Ų .Scientific Research Applications
Application in Physical Chemistry
In the field of physical chemistry, “2,2,2-trifluoro-N-methylethanamine” is used in the study of ionic liquids with anions based on fluorosulfonyl derivatives .
Method of Application
The compound is used in combination with other anions and the commonly used 1-ethyl-3-methylimidazolium cation (C2C1im) to form ionic liquids . The volumetric mass density and dynamic viscosity of these ionic liquids are measured in the temperature range of 293.15 ≤ T /K ≤ 353.15 and at atmospheric pressure .
Results
The results show that ionic liquids containing these anions exhibit varying densities and viscosities . The experimental volumetric data is used to validate a more consistent re-parameterization of the CL&P force field for use in MD simulations of ionic liquids .
Application in Organic Chemistry
“2,2,2-trifluoro-N-methylethanamine” is used in organic chemistry, specifically in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .
Method of Application
The compound is used in the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI . This method provides excellent yields without any purification .
Results
The result is the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds . These compounds have potential applications in various fields due to their biological activities .
Application in Organic Synthesis
“2,2,2-trifluoro-N-methylethanamine” is used in organic synthesis, specifically in the synthesis of N-2,2,2-Trifluoroethylisatin Ketimines .
Method of Application
The compound is involved in various organic synthesis reactions, including cycloaddition and cascade reactions . It has been developed as a fluorine-containing synthon .
Results
The results show that N-2,2,2-Trifluoroethylisatin Ketimines have received the attention of many chemists since they were first developed in 2015 . This compound has potential applications in various fields due to its biological activities .
Application in Peptide Arylation
“2,2,2-trifluoro-N-methylethanamine” is used in peptide arylation .
Method of Application
The compound is used in the SNAr arylation of peptides with perfluoroaromatics . This provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
Results
The results show that employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide SNAr reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .
Application in Asymmetric Synthesis
“2,2,2-trifluoro-N-methylethanamine” is used in asymmetric synthesis, specifically in the synthesis of N-2,2,2-Trifluoroethylisatin Ketimines .
Method of Application
The compound is involved in various organic synthesis reactions, including cycloaddition and cascade reactions . It has been developed as a fluorine-containing synthon .
Results
The results show that a highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines 1 and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .
Application in Functional Coatings
“2,2,2-trifluoro-N-methylethanamine” is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
Method of Application
The compound is used in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
Results
The results show that the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion was achieved .
properties
IUPAC Name |
2,2,2-trifluoro-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYJNHZNHGUSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334309 | |
Record name | 2,2,2-trifluoro-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-methylethanamine | |
CAS RN |
2730-67-8 | |
Record name | 2,2,2-trifluoro-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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